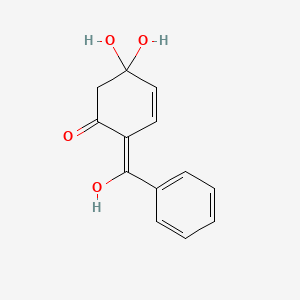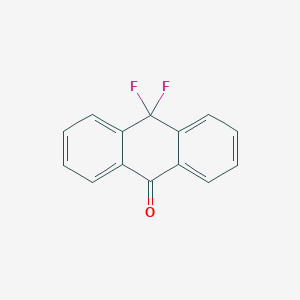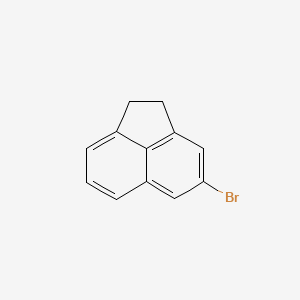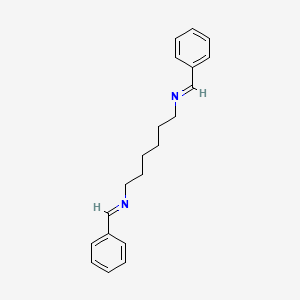
(E,E)-N,N'-(Hexane-1,6-diyl)bis(1-phenylmethanimine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dibenzylidene-1,6-hexanediamine: is an organic compound characterized by the presence of two benzylidene groups attached to a hexanediamine backbone. This compound is notable for its structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzylidene-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-Dibenzylidene-1,6-hexanediamine follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dibenzylidene-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the imine groups back to primary amines.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Dibenzylidene-1,6-hexanediamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: N,N’-Dibenzylidene-1,6-hexanediamine is utilized in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dibenzylidene-1,6-hexanediamine involves its ability to form stable imine bonds, which can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
N,N’-Dibenzylideneethylenediamine: Similar in structure but with a shorter ethylene backbone.
N,N’-Dimethyl-1,6-hexanediamine: Features dimethyl groups instead of benzylidene groups.
1,6-Hexanediamine: The parent compound without benzylidene groups.
Uniqueness: N,N’-Dibenzylidene-1,6-hexanediamine is unique due to its dual benzylidene groups, which impart distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
3009-40-3 |
|---|---|
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-[6-(benzylideneamino)hexyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H24N2/c1(9-15-21-17-19-11-5-3-6-12-19)2-10-16-22-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2 |
Clave InChI |
WOEJOHJAOFCVCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


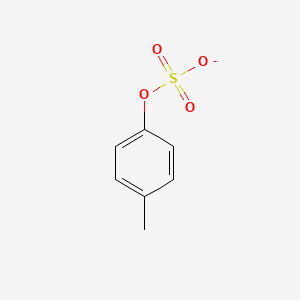
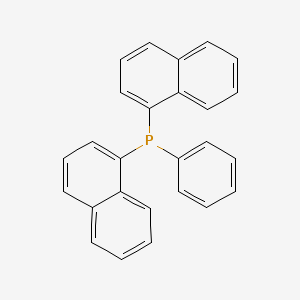
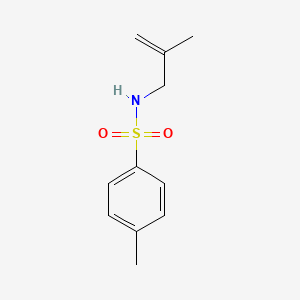

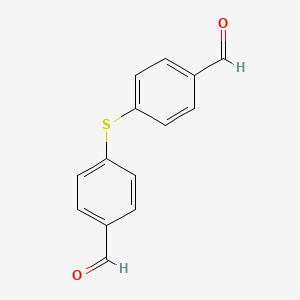



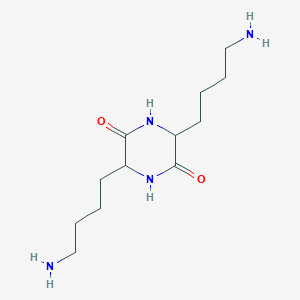
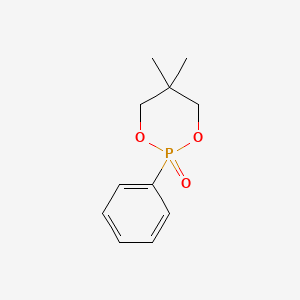
![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
